Cas no 11050-62-7 (2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-)
11050-62-7 structure
Product Name:2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-
Numero CAS:11050-62-7
MF:C11H16O
MW:164.244143486023
CID:210988
PubChem ID:6435841
Update Time:2025-04-19
2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-
- DIHYDRO ISOJASMONE
- 2-Cyclopenten-1-one, 2-methyl-3-(2-pentenyl)-
- 2-Methyl-3-(2-pentenyl)-2-cyclopenten-1-one
- 2-methyl-3-[(2E)-pent-2-en-1-yl]cyclopent-2-en-1-one
- 2-methyl-3-pent-2-enyl-cyclopent-2-en-1-one
- 2-Methyl-3-pent-2-enylcyclopent-2-enone
- Isojasmone (natural)
- isojasmone
- 2-methyl-3-(2-pentenyl)-2-cyclopenten-1-on
- 2-methyl-3-pent
- DIHYDRO ISOJASMONATE
- 2-Methyl-3-pent-2-enylcyclopent-2-enon
- 2-Cyclopenten-1-one,2-Methyl-3-(2-penten-1-yl)
- 11050-62-7
- CHEBI:189993
- 2-Cyclopenten-1-one, 2-methyl-3-(2-penten-1-yl)-
- EINECS 234-273-4
- UNII-TY8GSG1D56
- NS00012704
- 2-methyl-3-[(E)-pent-2-enyl]cyclopent-2-en-1-one
- 2-METHYL-3-((E)-PENT-2-ENYL)CYCLOPENT-2-EN-1-ONE
- TY8GSG1D56
- SCHEMBL1235273
- 2-Methyl-3-(2-penten-1-yl)-2-Cyclopenten-1-one
-
- Inchi: 1S/C11H16O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h4-5H,3,6-8H2,1-2H3/b5-4+
- Chiave InChI: GVONPEQEUQYVNH-SNAWJCMRSA-N
- Sorrisi: O=C1C(C)=C(C/C=C/CC)CC1
Proprietà calcolate
- Massa esatta: 164.12018
- Massa monoisotopica: 164.12
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 233
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1A^2
- XLogP3: 2.2
Proprietà sperimentali
- Colore/forma: Liquido da incolore a giallastro
- Densità: 0.8971 (rough estimate)
- Punto di ebollizione: 231.73°C (rough estimate)
- Punto di infiammabilità: 230 deg F (CC)
- Indice di rifrazione: 1.5245 (estimate)
- PSA: 17.07
- LogP: 3.02210
- FEMA: 3552 | ISOJASMONE
2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- Informazioni sulla sicurezza
- Termine di sicurezza:A skin irritant. When heated to decomposition it emits acrid smoke and fumes.
2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)- Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
11050-62-7 (2-Cyclopenten-1-one,2-methyl-3-(2-penten-1-yl)-) Prodotti correlati
- 2758-18-1(3-methylcyclopent-2-en-1-one)
- 6902-91-6(Germacrone)
- 112055-76-2(2,5-Cyclohexadiene-1,4-dione,5-decyl-2,3-dimethyl-)
- 488-10-8(cis-jasmone)
- 1120-73-6(2-Methyl-2-cyclopentenone)
- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)
- 95-41-0(dihydroisojasmone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso